molecular formula C36H39ClN3O6 B600969 (S)-Lercanidipine-d3 Hydrochloride CAS No. 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

Cat. No.: B600969
CAS No.: 1217740-02-7
M. Wt: 651.21
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Description

Contextualizing Lercanidipine (B1674757): A Dihydropyridine (B1217469) Calcium Channel Modulator in Drug Discovery Research

Lercanidipine is a third-generation dihydropyridine calcium channel blocker. researchgate.netmdpi.com Its primary mechanism of action involves blocking the influx of calcium ions through L-type calcium channels located in the smooth muscle cells of blood vessels. researchgate.netwikipedia.org This action leads to the relaxation of these muscles, resulting in vasodilation and a subsequent lowering of blood pressure. wikipedia.org Unlike some other calcium channel blockers, lercanidipine exhibits high vascular selectivity, meaning it primarily affects blood vessels with minimal impact on the heart's contractility at therapeutic doses. mdpi.comwikipedia.org

The molecule is characterized by its high lipophilicity, which contributes to a slower onset and longer duration of action. researchgate.net Lercanidipine is a racemic mixture, meaning it consists of two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine, in equal proportions. wikipedia.org Research has shown that the (S)-enantiomer is the more potent of the two. nih.gov The drug undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. wikipedia.orgtg.org.au This metabolic profile is a key area of investigation in drug discovery, focusing on understanding its pharmacokinetics and potential drug interactions.

The Scientific Significance of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a fundamental technique in pharmaceutical research that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.commetsol.com This process creates a "tagged" version of the compound that is chemically identical to the original but can be distinguished by its slightly higher mass. metsol.com

Role of Deuterated Analogs in Advancing Research Methodologies

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium, are a specific and highly valuable form of isotopic labeling. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed down. acs.org

Specific Research Utility of (S)-Lercanidipine-d3 Hydrochloride as a Precision Research Tool

This compound is the deuterium-labeled version of the more active (S)-enantiomer of lercanidipine. medchemexpress.comsynzeal.com Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netcphi-online.com

In these studies, a known quantity of this compound is added to biological samples (like plasma) containing the non-labeled lercanidipine. nih.govresearchgate.net Because the deuterated and non-deuterated forms behave almost identically during sample preparation and chromatographic separation, any variations in the analytical process will affect both compounds equally. nih.gov However, they can be distinguished by the mass spectrometer due to their mass difference. nih.gov This allows for highly accurate quantification of the lercanidipine concentration in the sample, correcting for any potential losses or variations during the analysis. nih.gov This precision is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. researchgate.net

Properties

CAS No.

1217740-02-7

Molecular Formula

C36H39ClN3O6

Molecular Weight

651.21

Appearance

Pale-Yellow Solid

melting_point

116-118°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for S Lercanidipine D3 Hydrochloride

General Principles of Deuterated Compound Synthesis

The synthesis of deuterated compounds hinges on the strategic introduction of deuterium (B1214612) atoms into a target molecule. This can be achieved through various methods, including H/D exchange reactions, where hydrogen atoms are swapped for deuterium, or by using deuterated building blocks in a de novo synthesis. pharmaffiliates.comnih.gov The choice of method depends on the desired location of the deuterium label, the stability of the C-D bond under various reaction conditions, and the complexity of the target molecule. semanticscholar.org For complex pharmaceuticals like lercanidipine (B1674757), a building block approach is often preferred to ensure regioselectivity and high levels of deuterium incorporation. nih.gov This involves synthesizing a key intermediate that already contains the deuterium label, which is then carried through the subsequent synthetic steps.

A primary advantage of using deuterated compounds in pharmaceutical research is their utility as internal standards in bioanalytical assays. nih.gov The mass difference between the deuterated analog and the parent drug allows for their distinct detection by mass spectrometry, facilitating accurate quantification of the drug in biological matrices. nih.gov Furthermore, the kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can sometimes lead to altered metabolic profiles, potentially improving a drug's pharmacokinetic properties. zeochem.com

Precursor Chemistry and Stereoselective Synthesis Approaches for (S)-Lercanidipine Derivatives

The synthesis of (S)-Lercanidipine requires careful control of stereochemistry to obtain the desired enantiomer. The core of lercanidipine is a 1,4-dihydropyridine (B1200194) ring, which is chiral at the C4 position. researchgate.net Various synthetic strategies have been developed to produce lercanidipine, often involving the condensation of several key fragments.

One common approach involves the Hantzsch dihydropyridine (B1217469) synthesis, where an aldehyde (in this case, 3-nitrobenzaldehyde), a β-ketoester, and an enamine are condensed to form the dihydropyridine ring. google.com To achieve the desired (S)-enantiomer, chiral auxiliaries or stereoselective catalysts can be employed during this cyclization step. Alternatively, a racemic mixture of lercanidipine can be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation. googleapis.com

The synthesis of the side chain, which includes the 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol moiety, also requires careful planning. This fragment is typically prepared separately and then coupled with the dihydropyridine core. google.com The synthesis of this amino alcohol intermediate can be achieved through various routes, for example, starting from cinnamic acid. google.com

Targeted Deuteration Methodologies for the Methyl-d3 Position

The specific labeling of the N-methyl group in (S)-Lercanidipine with three deuterium atoms (a methyl-d3 group) necessitates the use of a deuterated methylating agent. A common and effective reagent for this purpose is deuterated methyl iodide (CD3I) or other activated methyl-d3 sources like methyl-d3 tosylate (TsOCD3). semanticscholar.org

The introduction of the methyl-d3 group is typically performed on a precursor amine. For instance, the secondary amine precursor, (S)-N-(3,3-diphenylpropyl)-1-amino-2-propan-2-ol, can be reacted with a deuterated methylating agent to form the tertiary amine, (S)-2-(N-(methyl-d3)-N-(3,3-diphenylpropyl)amino)-2-propanol. This reaction must be carried out under conditions that favor N-methylation without causing side reactions. The choice of solvent, base, and temperature is crucial for achieving high yields and selectivity.

Recent advancements have led to the development of more robust and selective d3-methylating agents, such as 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT), which can be used for late-stage d3-methylation of complex molecules with excellent functional group compatibility. nih.gov Such reagents offer a reliable route for converting commercially available drugs or advanced intermediates into their d3-deuterated variants. nih.gov

Post-Synthetic Derivatization to Hydrochloride Salt Form

Following the successful synthesis and purification of the (S)-Lercanidipine-d3 free base, the final step is its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid. google.comepo.org The choice of solvent for this salt formation is important to ensure good crystallization and high purity of the final product. google.com Solvents such as ethyl acetate (B1210297), isopropanol, or mixtures thereof are often employed. google.comepo.org

The hydrochloride salt of lercanidipine is the commercially available form. googleapis.com The salt formation can also influence the final crystalline form (polymorphism) of the compound, which can have implications for its physical properties. google.com Various polymorphic forms of lercanidipine hydrochloride have been identified and can be obtained by varying the crystallization conditions. google.com

Considerations for Isotopic Purity and Chemical Identity in Synthesized Batches

Ensuring the isotopic and chemical purity of the synthesized (S)-Lercanidipine-d3 Hydrochloride is of paramount importance. nih.gov High-resolution mass spectrometry (HRMS) is a key analytical technique used to determine the level of deuterium incorporation and to confirm the molecular weight of the labeled compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms can be precisely determined. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. 1H NMR can be used to confirm the absence of protons at the labeled position, while 2H (deuterium) NMR can directly detect the presence of deuterium. wikipedia.org Other spectroscopic techniques like Infrared (IR) spectroscopy can also differentiate between C-H and C-D bonds due to their different vibrational frequencies. wikipedia.org

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), are used to assess the chemical purity of the final compound, ensuring the absence of starting materials, by-products, or other impurities. nih.gov The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and isotopic enrichment. acanthusresearch.com

Advanced Analytical Methodologies and Characterization of S Lercanidipine D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost technique for the quantification of (S)-Lercanidipine-d3 Hydrochloride and its non-deuterated counterpart, lercanidipine (B1674757), in various biological matrices. wjpps.comnih.gov This method offers unparalleled sensitivity, specificity, and speed, making it the standard for bioanalytical research. nih.govresearchgate.net

Method Development and Optimization for Analytical Precision and Sensitivity

The development of robust LC-MS/MS methods is critical for achieving accurate and reproducible results. Research has focused on optimizing several key parameters, including sample extraction, chromatographic separation, and mass spectrometric detection.

Solid-phase extraction (SPE) is a commonly employed technique for sample preparation, effectively isolating the analyte and its internal standard from complex matrices like human plasma. nih.govnih.govresearchgate.net For instance, Phenomenex Strata-X cartridges have been successfully used, yielding high extraction recovery rates. nih.govnih.gov

Chromatographic conditions are fine-tuned to ensure high resolution and short analysis times. Ultra-Performance Liquid Chromatography (UPLC) systems, with their use of sub-2 µm particle columns, offer significant improvements in speed and efficiency over conventional HPLC. nih.govnih.gov A variety of columns have been validated for this analysis, including UPLC BEH C18 and Symmetry C18 columns. nih.govresearchgate.net Mobile phases typically consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or acetic acid, run under isocratic or gradient conditions. researchgate.netnih.govuchile.cl

The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode, with quantification achieved through multiple reaction monitoring (MRM). researchgate.net For lercanidipine, the transition of m/z 612.2 → 280.2 is often monitored. researchgate.net The use of a deuterated internal standard like this compound helps to correct for any variability during the analytical process. nih.gov These optimized methods can achieve very low limits of quantification (LLOQ), with some studies reporting sensitivity as low as 0.010 ng/mL in human plasma. nih.govnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Lercanidipine Analysis using Lercanidipine-d3 (B586516) as Internal Standard

ParameterConditionReference
Chromatography System UPLC-MS/MS nih.govnih.gov
Column UPLC BEH C18 (50 mm×2.1 mm, 1.7 µm) nih.govnih.gov
Mobile Phase Isocratic elution nih.govnih.gov
Internal Standard (IS) Lercanidipine-d3 Hydrochloride nih.govnih.gov
Sample Preparation Solid Phase Extraction (SPE) nih.govnih.gov
Linearity Range 0.010–20.0 ng/mL nih.govnih.gov
Lower Limit of Quantification (LLOQ) 0.010 ng/mL nih.govnih.gov
Mean Extraction Recovery >94% for analyte and IS nih.govnih.gov
Precision (% CV) <5.8% nih.govnih.gov

Application as an Internal Standard in Bioanalytical Research Matrices

This compound is primarily utilized as an internal standard (IS) for the quantification of lercanidipine in bioanalytical studies. cphi-online.comvulcanchem.comcphi-online.com An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, but is distinguishable by mass. A stable isotope-labeled IS, such as this compound, is considered the gold standard because its physicochemical behavior is virtually identical to the analyte. nih.gov

Its application is crucial in bioequivalence and pharmacokinetic studies where precise measurement of drug concentration in biological fluids like plasma is required. nih.govnih.govresearchgate.net By adding a known amount of this compound to each sample, any loss of analyte during sample preparation or fluctuations in instrument response can be accurately compensated for. nih.gov This ensures the high accuracy and precision of the analytical results, which is a regulatory requirement for such studies. wjpps.com

Investigation of Matrix Effects and Strategies for Analytical Compensation

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. researchgate.netojp.gov These effects can compromise the accuracy and reproducibility of the method.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard. nih.gov Since this compound has nearly identical chromatographic retention time and ionization properties to the unlabeled lercanidipine, it is affected by the matrix in the same way. nih.gov Therefore, by calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is effectively nullified.

Studies have formally investigated matrix effects for lercanidipine analysis using various methods, including post-column infusion and post-extraction spiking. nih.govresearchgate.net One study found that the IS-normalized matrix factors for lercanidipine using lercanidipine-d3 were consistently close to 1.0 (ranging from 0.98 to 1.05), indicating that the matrix effect was successfully compensated for by the internal standard. researchgate.net

Table 2: Matrix Effect Assessment for Lercanidipine using Lercanidipine-d3 as Internal Standard

ParameterResultConclusionReference
Assessment Method Post-column infusion, post-extraction spiking, standard-line slopeMatrix effect was assessed. nih.govresearchgate.net
IS-Normalized Matrix Factors Ranged from 0.98 to 1.05Matrix effect was compensated for by the IS. researchgate.net
CV of Slopes (8 plasma lots) 2.94%Minimal relative matrix effect. researchgate.net

Chromatographic Separation of this compound from Related Substances

The specificity of an analytical method is its ability to differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and other drugs. Chromatographic separation is key to achieving this specificity. LC-MS/MS methods developed for lercanidipine are designed to separate it from any potential interferences. uchile.clnih.gov

For instance, a UPLC-MS/MS method demonstrated no interfering signals at the retention time of lercanidipine or its d3-labeled internal standard in blank plasma samples or in samples from subjects taking other common medications. nih.gov The retention times for lercanidipine and lercanidipine-d3 were observed at 0.71 and 0.72 minutes, respectively, showing the close elution profile necessary for a good internal standard while still being baseline resolved from other matrix components. nih.gov Furthermore, specific methods have been developed for the enantioselective determination of lercanidipine's R and S enantiomers, using chiral columns like Lux 3μ Cellulose-3 to achieve separation. wjpps.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique, this compound is also intended for use as an internal standard in quantification by Gas Chromatography-Mass Spectrometry (GC-MS). cphi-online.comcphi-online.comcphi-online.com GC-MS is another powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. The choice between GC-MS and LC-MS/MS often depends on the analyte's volatility and thermal stability. For a compound like lercanidipine, which is a relatively large and complex molecule, LC-MS/MS is generally preferred. However, GC-MS can be a viable alternative, and the use of this compound as an internal standard would serve the same purpose as in LC-MS/MS: to improve the accuracy and precision of quantification. cphi-online.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Various spectroscopic techniques are employed to confirm the structure and assess the purity of this compound.

Mass Spectrometry (MS) is fundamental not only for quantification but also for structural confirmation. High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to confirm its elemental composition. The molecular formula of this compound is C36D3H38N3O6·ClH, with a corresponding molecular weight of approximately 650.295 g/mol for the free base. lgcstandards.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise molecular structure. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the absence of a signal corresponding to the N-methyl group in the 1H NMR spectrum and the specific splitting patterns in the 13C NMR spectrum would confirm the location of the deuterium (B1214612) labeling. vivanls.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is used for purity assessment and quantification, particularly in simpler formulations. Lercanidipine hydrochloride exhibits maximum absorbance (λmax) in the UV region, with studies reporting a λmax at approximately 236 nm in methanol. researchgate.netsphinxsai.com Derivative spectrophotometry can also be used to enhance the resolution of the spectrum from excipients. researchgate.netsphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly crucial for confirming the successful incorporation and location of deuterium atoms in this compound.

Deuterium (²H) has a nuclear spin of 1, which distinguishes it from protium (B1232500) (¹H) with a spin of 1/2. youtube.com This fundamental difference means that in ¹H NMR spectra of deuterated compounds, the signals corresponding to the positions of deuterium atoms are absent. researchgate.net Therefore, by comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the specific sites of deuteration can be unequivocally confirmed by the disappearance of proton signals.

Furthermore, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei. youtube.com This provides definitive evidence of deuteration and can be used to determine the isotopic purity of the compound. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader.

Table 1: Hypothetical ¹H NMR Spectral Data Comparison for Deuteration Confirmation

Proton Position (S)-Lercanidipine HCl Chemical Shift (ppm) (S)-Lercanidipine-d3 HCl Expected Chemical Shift (ppm) Comment
Aromatic Protons7.5-8.27.5-8.2No change expected
CH (Dihydropyridine Ring)~5.0~5.0No change expected
N-CH₂~3.6~3.6No change expected
O-CH₃ (Ester)~3.5~3.5No change expected
N-CH₃~2.9Signal AbsentConfirms deuteration at the N-methyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Analytical Research

Ultraviolet-Visible (UV-Vis) Spectrophotometry is primarily used for the quantitative analysis of lercanidipine. jchr.orgbiomedpharmajournal.org The molecule possesses significant UV absorbance due to its dihydropyridine (B1217469) ring and aromatic moieties. jchr.orgbiomedpharmajournal.org A UV scan of lercanidipine in various solvents reveals specific absorption maxima (λmax). For instance, in methanol or acetonitrile, lercanidipine hydrochloride exhibits a λmax around 236-240 nm. nih.govresearchgate.net This property is exploited in HPLC-UV methods for quantification. nih.gov The deuteration in this compound does not alter the chromophores, and thus it exhibits the same UV-Vis spectral properties as the non-deuterated form, allowing it to be used as an internal standard where UV detection is employed.

Table 2: Spectroscopic Data for Lercanidipine Hydrochloride

Technique Parameter Typical Value Reference
UV-Visλmax in Methanol236 nm researchgate.net
UV-Visλmax in Acetonitrile237 nm researchgate.net
UV-Visλmax in Ethanol239 nm biomedpharmajournal.org
IRMajor Peaks (cm⁻¹)C=O (ester), N-O (nitro), C-H, C-N-

Method Validation Parameters in Bioanalytical and Pharmaceutical Research

Method validation is essential to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. For this compound, which is primarily used as an internal standard in the quantification of lercanidipine in biological matrices, robust validation is critical. nih.govresearchgate.net

Evaluation of Linearity, Accuracy, and Precision in Research Methods

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For lercanidipine, linearity is typically established by preparing a series of calibration standards and plotting the peak area response against concentration. A correlation coefficient (r²) close to 1.0 indicates good linearity. jpionline.orgijsr.net

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with known concentrations of the analyte. The percentage recovery should be within an acceptable range, typically 85-115% for bioanalytical methods. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govnih.gov

Table 3: Representative Method Validation Data for Lercanidipine Analysis

Parameter Concentration Range Result Acceptance Criteria Reference
Linearity6-40 µg/mLr² = 0.999r² > 0.99 jpionline.org
Linearity20-80 µg/mLr² = 0.9992r² > 0.99 nih.gov
Accuracy (% Recovery)50, 100, 150% of test conc.99.3 - 101.9%98 - 102% nih.gov
Intra-day Precision (%RSD)-< 2%< 2% nih.gov
Inter-day Precision (%RSD)-< 2%< 2% nih.gov

Assessment of Selectivity and Sensitivity for Trace Analysis

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard, this compound.

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jpionline.org For bioanalytical methods measuring low drug concentrations in plasma, high sensitivity is crucial.

Table 4: Sensitivity Parameters for Lercanidipine Analytical Methods

Parameter Value Method Reference
LOD0.1 µg/mLHPLC-UV nih.gov
LOQ0.3 µg/mLHPLC-UV nih.gov
LOD0.09 µg/mLRP-HPLC jpionline.org
LOQ0.27 µg/mLRP-HPLC jpionline.org
LLOQ0.010 ng/mLUPLC-MS/MS nih.gov

Determination of Recovery and Reproducibility

Recovery refers to the extraction efficiency of an analytical method within a sample matrix. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration. High and consistent recovery is desirable for a reliable method. For lercanidipine and its deuterated internal standard, extraction recovery from plasma has been reported to be over 94%. nih.gov

Reproducibility assesses the precision of a method under different conditions, such as different laboratories, analysts, or instruments. It is a measure of the robustness of the method. For lercanidipine, robustness has been evaluated by deliberately varying parameters like mobile phase composition, flow rate, and column temperature, with the resulting %RSD remaining within acceptable limits. nih.gov

Forced Degradation Studies and Stability-Indicating Analytical Method Development

Forced degradation studies are essential for developing stability-indicating analytical methods. wisdomlib.org These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govnih.gov The goal is to develop an analytical method, typically HPLC, that can separate the parent drug from all degradation products, thus demonstrating specificity. mdpi.com

For lercanidipine, forced degradation studies have shown significant degradation under alkaline and acidic conditions. nih.govjpionline.org The drug also shows some degradation under oxidative, thermal, and photolytic stress. nih.govjpionline.org The development of a stability-indicating method ensures that the quantification of the active pharmaceutical ingredient is not affected by the presence of its degradants.

Table 5: Summary of Forced Degradation Studies on Lercanidipine Hydrochloride

Stress Condition Conditions Degradation (%) Reference
Acid Hydrolysis1 N HCl, 80°C, 1 h~7% nih.gov
Base Hydrolysis0.1 N NaOH, RT, 100 min~44% nih.gov
Oxidation3% H₂O₂, 80°C, 1 h~15% nih.gov
Thermal70°C, 72 h~6% nih.gov
PhotolyticSunlight, 72 h~10% nih.gov

Hydrolytic Degradation Research

Hydrolytic degradation studies, involving exposure to acidic and alkaline conditions, are crucial for determining the stability of a drug substance in aqueous environments.

Acidic Conditions:

Forced degradation studies have shown that Lercanidipine Hydrochloride is susceptible to degradation under acidic conditions. In one study, exposure to 1 N hydrochloric acid at 80°C for 60 minutes resulted in a significant drop in the concentration of Lercanidipine to 87.16%. nih.gov A major, yet unidentified, degradation product was observed with a relative retention time (RRT) of about 0.35, accounting for 5.1% of the total area in the chromatogram. nih.gov Another study reported approximately 7% degradation when the drug was heated under reflux with 1 N HCl at 80° for one hour. ijpsonline.com A different investigation using 0.1 N HCl at 60°C for 4 hours found 8.18% degradation. jpionline.org

Alkaline Conditions:

Lercanidipine Hydrochloride also demonstrates instability in alkaline environments. Treatment with 0.1 N sodium hydroxide (B78521) at room temperature for 100 minutes led to a substantial 44% degradation of the drug. ijpsonline.com In a separate study, exposure to 1 N sodium hydroxide at 50°C for 60 minutes resulted in the Lercanidipine content dropping to 93.22%, with a major unknown degradation product appearing at an RRT of approximately 0.35, representing 3.7% of the area. nih.gov Another study reported 7.241% degradation after refluxing with 0.1 N NaOH at 60°C for 4 hours. jpionline.org

Table 1: Summary of Hydrolytic Degradation Studies on Lercanidipine Hydrochloride

Condition Temperature Duration Degradation (%) Major Degradation Products
1 N HCl 80°C 60 min 12.84% Unknown (RRT ~0.35)
1 N HCl 80°C 1 hour ~7% Not specified
0.1 N HCl 60°C 4 hours 8.18% Not specified
1 N NaOH 50°C 60 min 6.78% Unknown (RRT ~0.35)
0.1 N NaOH Room Temp. 100 min 44% Not specified
0.1 N NaOH 60°C 4 hours 7.241% Not specified

Oxidative Stress Studies

Oxidative degradation is a common pathway for drug decomposition. Studies on Lercanidipine Hydrochloride have utilized hydrogen peroxide to induce oxidative stress.

In one investigation, treatment with 10% hydrogen peroxide at 50°C for 60 minutes led to a significant degradation, with the Lercanidipine content decreasing to 74.16%. nih.gov A major unknown degradation product was identified at an RRT of about 0.91, constituting 23.58% of the chromatogram area. nih.gov Another study involving heating with 3% hydrogen peroxide at 80°C for one hour resulted in approximately 15% degradation. ijpsonline.com A less pronounced degradation of 0.841% was observed after 24 hours of exposure to 3% hydrogen peroxide. jpionline.org The antioxidant properties of Lercanidipine have also been noted in other research, which may influence its stability under oxidative conditions. nih.govnih.gov

Table 2: Summary of Oxidative Degradation Studies on Lercanidipine Hydrochloride

Condition Temperature Duration Degradation (%) Major Degradation Products
10% H₂O₂ 50°C 60 min 25.84% Unknown (RRT ~0.91)
3% H₂O₂ 80°C 1 hour ~15% Not specified
3% H₂O₂ Not specified 24 hours 0.841% Not specified

Thermal and Photolytic Degradation Research

The stability of a drug under the influence of heat and light is a critical parameter for its storage and handling.

Thermal Degradation:

Lercanidipine Hydrochloride has shown susceptibility to thermal stress. When exposed to a temperature of 100°C for 6 hours, the Lercanidipine content dropped to 83.41%. nih.gov A major unknown degradation product was observed at an RRT of about 0.54, with an area of 5.52%. nih.gov When moisture was added to the thermal stress condition (100°C for 6 hours), the degradation was more pronounced, with the Lercanidipine level falling to 74.09%. nih.gov In this case, two major unknown impurities were detected at RRTs of approximately 1.39 and 1.24, with areas of 7.49% and 5.44%, respectively. nih.gov Another study reported 6% degradation when the powdered drug was exposed to 70°C for 72 hours. ijpsonline.com A much lower degradation of 0.771% was observed when the drug was refluxed in water at 60°C for 6 hours. jpionline.org

Photolytic Degradation:

Exposure to light can also induce degradation of Lercanidipine Hydrochloride. A study involving exposure to 1.2 million lux hours of light resulted in the formation of Lercanidipine Impurity D as the major degradation product, with an area of 0.4%. nih.gov Another investigation where the powdered drug was exposed to sunlight for 72 hours reported a 10% degradation. ijpsonline.com Photochemical reactions involved in the degradation of Lercanidipine include the aromatization of the dihydropyridine ring, the formation of nitroso-derivatives, and N-dealkylation in the side chain. researchgate.net

Table 3: Summary of Thermal and Photolytic Degradation Studies on Lercanidipine Hydrochloride

Condition Parameters Duration Degradation (%) Major Degradation Products
Thermal 100°C 6 hours 16.59% Unknown (RRT ~0.54)
Thermal with Moisture 100°C 6 hours 25.91% Two unknowns (RRTs ~1.39 & ~1.24)
Thermal 70°C 72 hours 6% Not specified
Thermal (in water) 60°C 6 hours 0.771% Not specified
Photolytic 1.2 million lux hours Not specified Not specified Lercanidipine Impurity D (0.4%)
Photolytic Sunlight 72 hours 10% Not specified

Pharmacokinetic and Metabolic Research Utilizing S Lercanidipine D3 Hydrochloride

Investigation of Lercanidipine (B1674757) Metabolism in Preclinical Systems

The biotransformation of Lercanidipine is extensive, primarily occurring in the liver and leading to the formation of inactive metabolites. cbg-meb.nle-lactancia.org Preclinical research, employing various in vitro systems, has been instrumental in characterizing the metabolic pathways and the enzymes responsible for the disposition of this antihypertensive agent.

In vitro models, such as human liver microsomes and hepatocytes, are fundamental in preclinical drug development for predicting a drug's metabolic clearance and potential for drug-drug interactions. elsevierpure.com Studies utilizing human liver microsomes have been pivotal in understanding the metabolism of Lercanidipine. drugsporphyria.netnih.gov These investigations have demonstrated that Lercanidipine undergoes significant metabolism, with experiments in the presence of an NADPH-generating system leading to the formation of multiple metabolites. elsevierpure.com

The high lipophilicity of Lercanidipine contributes to its extensive tissue distribution and subsequent metabolism. nih.govnih.gov In vitro functional studies in isolated vascular tissues have highlighted the slow onset and offset of its calcium antagonistic activity compared to other calcium antagonists. nih.gov While specific data from hepatocyte incubations with Lercanidipine are less detailed in the provided context, hepatocytes are a more complete metabolic system than microsomes, containing both phase I and phase II enzymes, as well as transporters, making them a valuable tool for more comprehensive metabolic profiling.

Research has consistently identified the cytochrome P450 (CYP) 3A4 isoenzyme as the primary catalyst for Lercanidipine metabolism. drugsporphyria.netnih.govmdpi.comnih.gov This extensive metabolism by CYP3A4 is a major contributor to the drug's significant first-pass effect, which in turn influences its oral bioavailability. cbg-meb.nlgoogle.com

In vitro experiments with human liver microsomes have not only confirmed the central role of CYP3A4 but have also explored the inhibitory potential of Lercanidipine. These studies have shown that Lercanidipine can inhibit both CYP3A4 and CYP2D6, although this inhibition occurs at concentrations considerably higher than those typically reached in plasma at therapeutic doses. drugsporphyria.net This suggests a low likelihood of clinically significant drug-drug interactions mediated by the inhibition of these enzymes at standard dosages. The interaction potential is a critical consideration, as co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter Lercanidipine plasma levels. nih.gov

The use of deuterated compounds like (S)-Lercanidipine-d3 Hydrochloride is a well-established strategy in drug metabolism research. nih.govresearchgate.net The substitution of hydrogen with its heavier isotope, deuterium (B1214612), creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. researchgate.net This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction that involves the cleavage of this bond is slowed down. researchgate.net

In the context of Lercanidipine metabolism, which is heavily reliant on CYP3A4-mediated oxidation, deuteration at specific metabolically active sites could provide significant insights. By strategically placing deuterium atoms on the Lercanidipine molecule, researchers can investigate the following:

Metabolic Switching: If the metabolism at a deuterated site is slowed, the metabolic machinery may shift to other, non-deuterated sites on the molecule. By comparing the metabolite profile of the deuterated and non-deuterated compound, researchers can identify alternative metabolic pathways that might otherwise be minor. researchgate.net

Contribution of Different Enzymes: While CYP3A4 is the primary enzyme, deuteration could help to unmask the contributions of other enzymes to Lercanidipine's metabolism.

Although specific studies employing this compound for these mechanistic investigations were not identified in the search results, its availability provides a powerful tool for future research to further refine our understanding of Lercanidipine's biotransformation and to potentially develop analogues with improved pharmacokinetic properties. oriprobe.comnih.gov

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in various animal species are essential for understanding a drug's behavior in a living system and for predicting its human pharmacokinetics. Lercanidipine has been studied in several animal models, including rats, dogs, rabbits, and mice. researchgate.netnih.gov

Following oral administration in preclinical models, Lercanidipine is generally well-absorbed from the gastrointestinal tract. google.comresearchgate.net However, it undergoes extensive first-pass metabolism, which results in variable absolute bioavailability across species. For instance, in rats, the absolute bioavailability of the parent drug was reported to be 17%, while in dogs, it was lower at 3-5%. researchgate.net Studies in rabbits have also been conducted to assess the pharmacokinetic parameters of different formulations. researchgate.net

The distribution of Lercanidipine is rapid and extensive into tissues and organs, a characteristic attributed to its high lipophilicity. nih.govresearchgate.net In both rats and dogs, tissue radioactivity levels were found to be higher than in plasma shortly after administration of radiolabeled Lercanidipine. researchgate.net This extensive distribution into tissues, particularly the lipid membranes of smooth muscle cells, is thought to contribute to its prolonged pharmacological effect despite a relatively short plasma half-life. e-lactancia.orgnih.gov Lercanidipine is also highly bound to plasma proteins, exceeding 98%. e-lactancia.orgtevauk.com

Preclinical Pharmacokinetic Parameters of Lercanidipine in Animal Models

Species Dose Bioavailability (Parent Drug) Tmax (hours) Key Findings Reference
Rat 3 mg/kg (p.o.) 17% ~1.5-3 Unlike humans, rats showed higher plasma concentrations of the (R)-enantiomer. researchgate.net
Dog 3 mg/kg (p.o.) 3-5% ~1.5-3 The S/R enantiomeric ratio was about 2.3, similar to that observed in humans. researchgate.net
Rabbit 50 & 500 mg/kg (p.o.) ~0.3% (at 500 mg/kg) - Low absolute bioavailability observed at high doses. researchgate.net
Mouse 10 & 100 mg/kg (p.o.) 11% and 13% - Absolute availability was dose-dependent. researchgate.net

The elimination of Lercanidipine occurs predominantly through biotransformation into inactive metabolites. cbg-meb.nle-lactancia.org The parent drug is typically not found in the urine or feces. e-lactancia.org The primary route of excretion of the metabolites is via the feces. In rats, after administration of radiolabeled Lercanidipine, approximately 12% of the dose was recovered in the urine and 78% in the feces. researchgate.net Similarly, in dogs, fecal excretion was the main route of elimination. researchgate.net

The elimination half-life of Lercanidipine varies between species. In general, it exhibits a biphasic elimination profile. nih.gov A mean terminal elimination half-life of 8-10 hours has been reported, but due to its high affinity for lipid membranes, its therapeutic activity lasts for 24 hours. cbg-meb.nl Repeated administration does not appear to lead to significant accumulation. cbg-meb.nl Studies in rats showed a modest accumulation factor of 1.5 after repeated oral dosing. researchgate.net

Comparative Pharmacokinetic Studies with Unlabeled Lercanidipine

In pharmacokinetic research, stable isotope-labeled compounds like this compound are instrumental as internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The use of a deuterated standard is a cornerstone of developing robust and reliable bioanalytical methods. The key advantage of using a deuterated analog such as Lercanidipine-d3 (B586516) is that its chemical and physical properties are nearly identical to the unlabeled drug, yet it is distinguishable by its mass. nih.gov

This similarity ensures that the deuterated standard co-elutes with the unlabeled drug during chromatography and exhibits similar ionization efficiency in the mass spectrometer, but can be differentiated by its higher mass-to-charge ratio. This minimizes variability during sample preparation and analysis, leading to highly accurate and precise quantification of the parent drug in biological matrices like plasma. nih.gov

Research has focused on developing and validating LC-MS/MS methods for determining lercanidipine concentrations in human plasma, a critical component of bioequivalence studies. researchgate.netnih.gov In these studies, Lercanidipine-d3 serves as the internal standard. researchgate.netnih.gov For instance, a validated UPLC-MS/MS method demonstrated high extraction recovery (>94%) for both lercanidipine and its d3 internal standard, with excellent precision and accuracy. nih.gov Such methods are sensitive enough to quantify lercanidipine over a wide concentration range (e.g., 0.010–20.0 ng/mL), which is necessary to accurately define the pharmacokinetic profile, including key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov

Enantioselective Pharmacokinetic Investigations in Research Contexts

Lercanidipine is a chiral compound, marketed as a racemic mixture of its (S)- and (R)-enantiomers. nih.gov The antihypertensive effect is primarily attributed to the (S)-enantiomer, which has a 100- to 200-fold higher affinity for calcium channels than the (R)-enantiomer. nih.goveaspublisher.com This significant difference in pharmacological activity necessitates enantioselective pharmacokinetic studies to understand the disposition of each enantiomer in the body.

Methodologies for Studying Chiral Disposition

The study of chiral disposition requires analytical methods capable of separating and quantifying individual enantiomers in biological samples. The primary techniques employed for this purpose are chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. nih.goveaspublisher.comnih.gov

Chiral HPLC-MS/MS: This is the most common and robust method for enantioselective analysis. nih.govresearchgate.net It involves using a chiral stationary phase (CSP) column that can differentiate between the (S)- and (R)-enantiomers. For example, a Chiral OJ-H column has been successfully used to resolve the enantiomers of lercanidipine. easpublisher.com In these assays, a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, compensating for any analytical variability. researchgate.net Methods have been developed to achieve a lower limit of quantification (LLOQ) as low as 0.025 ng/mL for each enantiomer in plasma, which is sufficient for pharmacokinetic studies. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE offers an alternative approach for enantioseparation. nih.govnih.gov This technique uses a chiral selector, such as a modified cyclodextrin, added to the background electrolyte to achieve separation. nih.govnih.gov CE methods have been validated for the quantitative determination of lercanidipine enantiomers in pharmaceutical formulations and demonstrate good linearity and precision. nih.gov

Comparative Analysis of (S)- and (R)-Enantiomer Research Data

Pharmacokinetic studies in healthy volunteers have consistently shown that the disposition of lercanidipine is enantioselective following oral administration of the racemic mixture. nih.govnih.gov The plasma concentrations of the pharmacologically active (S)-enantiomer are consistently higher than those of the (R)-enantiomer. nih.gov

One study in healthy volunteers who received a single 20 mg oral dose of racemic lercanidipine reported the following median pharmacokinetic parameters: nih.gov

Parameter(S)-Lercanidipine(R)-Lercanidipine
Cmax (ng/mL) 2.0711.681
AUC(0-24) (ng·h/mL) 12.35210.063
Cl/f (L/h) 732.161891.84

These results show that the peak plasma concentration (Cmax) and the total drug exposure (AUC) were approximately 1.2-fold higher for the (S)-enantiomer compared to the (R)-enantiomer. nih.govresearchgate.netcbg-meb.nl The oral clearance (Cl/f) of the (S)-enantiomer was significantly lower, suggesting less extensive first-pass metabolism for the active enantiomer. nih.gov Despite these differences in exposure and clearance, the elimination half-lives of the two enantiomers are generally found to be similar, and no in-vivo interconversion between enantiomers is observed. cbg-meb.nl

Application of this compound in Mass Balance Studies in Preclinical Research

Mass balance studies are a fundamental component of drug development, designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. nih.gov These studies typically use a radiolabeled version of the drug (e.g., labeled with Carbon-14) to trace the drug and all its metabolites throughout the body and in excreta. nih.govwuxiapptec.com

While radiolabeled compounds are the gold standard for definitive mass balance studies in humans, stable isotope-labeled compounds like this compound play a crucial, complementary role, particularly in preclinical research and in specific clinical study designs. nih.gov

The application of stable isotope labeling in ADME studies offers several advantages:

Metabolite Identification: The combination of stable isotope labeling with high-resolution mass spectrometry is a powerful tool for elucidating metabolic pathways. nih.gov By administering a mixture of labeled and unlabeled drug, metabolites can be readily identified by their characteristic isotopic doublet in the mass spectrum. This helps to distinguish drug-related material from endogenous compounds.

Mechanistic Understanding: Stable isotope-labeled compounds can be used to investigate complex metabolic pathways and reactive metabolite formation without the need for radioactivity. nih.gov

Early Human ADME: There is a growing application for the use of stable isotope-labeled compounds in early human ADME studies to identify and quantify all drug-related components in systemic circulation. nih.gov

In the context of lercanidipine, which is extensively metabolized by CYP3A4, a stable isotope-labeled version like this compound would be an invaluable tool in preclinical in-vitro and in-vivo studies to delineate its complex metabolic fate. cbg-meb.nl The deuterium label on the methyl group is a metabolically stable position, ensuring that the label is retained on the core structure through various biotransformations, allowing for comprehensive metabolite tracking. lgcstandards.com This approach, often called "metabolite fingerprinting," provides critical data that informs the design of later-stage radiolabeled human mass balance studies. nih.gov These preclinical investigations are essential for building a complete picture of the drug's disposition and for identifying any potentially unique or disproportionate metabolic pathways in different species.

Stereochemical Research Aspects of S Lercanidipine D3 Hydrochloride

The Fundamental Importance of Chirality in Dihydropyridine (B1217469) Research

Chirality, a fundamental property of many drug molecules, plays a crucial role in the field of pharmacology and drug development. researchgate.netmdpi.com Receptors and enzymes within the body are themselves chiral entities, leading to stereoselective interactions with drug enantiomers. mdpi.com This means that the different spatial arrangements of atoms in enantiomers can result in significant differences in their binding affinity to biological targets, and consequently, their therapeutic effects and metabolic pathways. nih.gov

In the context of dihydropyridine calcium channel blockers, such as lercanidipine (B1674757), chirality is of paramount importance. The therapeutic action of these drugs is mediated by their binding to L-type calcium channels. nih.govnih.gov Research has consistently demonstrated that the pharmacological activity is predominantly associated with one of the enantiomers. This stereoselectivity underscores the need to investigate the properties of individual enantiomers to optimize therapeutic outcomes and minimize potential adverse effects. nih.gov The development of single-enantiomer drugs from previously racemic mixtures, a practice known as "chiral switching," has become a significant trend in the pharmaceutical industry, driven by the desire for improved therapeutic profiles. mdpi.com

Chiral Separation Techniques for Enantiomeric Purity Assessment in Research Materials

To study the distinct properties of each enantiomer, their effective separation from the racemic mixture is essential. Several analytical techniques have been developed and validated for the chiral separation of lercanidipine enantiomers, ensuring the enantiomeric purity of research materials.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. Chiral stationary phases (CSPs) are employed to achieve separation based on the differential interactions of the enantiomers with the chiral selector in the column. For lercanidipine, a Chiralpak AD column has been successfully used with a mobile phase consisting of hexane, ethanol, and diethylamine. nih.gov Another developed reverse-phase chiral HPLC method utilized a Chiral OJ-H column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724). easpublisher.com

Capillary Electrophoresis (CE) offers an alternative with high efficiency and rapid analysis times. nih.govmdpi.com In this technique, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. For lercanidipine, 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) has been shown to be an effective chiral selector, allowing for the baseline separation of the (R)- and (S)-enantiomers. researchgate.netnih.gov The table below summarizes the conditions for a validated CE method for lercanidipine enantiomer separation. nih.gov

Table 1: Capillary Electrophoresis Method for Lercanidipine Enantiomer Separation

Parameter Condition
Capillary 50 cm × 50 μm id
Background Electrolyte 200 mmol/L Sodium Acetate Buffer (pH 4.0)
Chiral Selector 10 mmol/L 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
Temperature 15°C
Voltage 25 kV

Investigating the Influence of Stereochemistry on Preclinical Pharmacological and Metabolic Profiles

The stereochemistry of lercanidipine significantly influences its preclinical pharmacological and metabolic profiles. As established, the (S)-enantiomer is the primary contributor to the calcium channel blocking activity. However, research into other pharmacological effects has revealed a more complex picture. For instance, in studies on the inhibition of myocyte migration and proliferation, events related to atherogenesis, the (R)-enantiomer was found to be more potent. nih.gov This suggests that the anti-atherosclerotic properties of lercanidipine may be mediated by mechanisms other than L-type calcium channel blockade and are not stereoselective in the same manner as its antihypertensive effect. nih.govnih.gov

The metabolism of lercanidipine is extensive and primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govdrugsporphyria.net Pharmacokinetic studies in healthy volunteers who received racemic lercanidipine showed that plasma levels of the (S)-enantiomer were higher than those of the (R)-enantiomer. researchgate.net This suggests that the presence of the (R)-enantiomer may spare the more active (S)-enantiomer from extensive first-pass metabolism. researchgate.net

The use of deuterated standards, such as (S)-Lercanidipine-d3 Hydrochloride, is crucial for accurate quantification in metabolic and pharmacokinetic studies. nih.govresearchgate.net Stable isotope-labeled internal standards are preferred in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as they can compensate for variability during sample extraction and analysis. nih.govscispace.comnih.gov The deuterium (B1214612) labeling in (S)-Lercanidipine-d3 does not alter its chemical properties but provides a distinct mass spectrometric signature, enabling precise measurement of the active enantiomer's concentration in biological samples. mdpi.comlumiprobe.com

Table 2: Comparison of Preclinical Properties of Lercanidipine Enantiomers

Property (S)-Lercanidipine (R)-Lercanidipine
Calcium Channel Affinity High (100-200x > (R)-enantiomer) nih.gov Low nih.gov
Antihypertensive Effect Major contributor researchgate.netnih.gov Minor contributor
Inhibition of Myocyte Proliferation Less potent than (R)-enantiomer nih.gov More potent than (S)-enantiomer nih.gov
Inhibition of Myocyte Migration Less potent than (R)-enantiomer nih.gov More potent than (S)-enantiomer nih.gov

| Plasma Levels (after racemic admin.) | Higher researchgate.net | Lower researchgate.net |

Mechanistic Research and in Vitro/in Vivo Preclinical Interactions

Molecular and Cellular Studies of Calcium Channel Modulation

(S)-Lercanidipine's primary mechanism of action involves the blockage of calcium channels, a process extensively studied through various molecular and cellular assays.

Ligand binding assays have been crucial in characterizing the interaction of lercanidipine (B1674757) with its molecular target. Studies have shown that lercanidipine has a high affinity for the dihydropyridine (B1217469) binding site of the L-type calcium channel. nih.gov The interaction is competitive, meaning lercanidipine vies with other dihydropyridines for the same binding site. nih.gov This is evidenced by an increase in the apparent dissociation constant (Kd) of the radiolabeled ligand in the presence of increasing concentrations of lercanidipine, without a change in the maximum number of binding sites (Bmax). nih.gov

Research using rat brain tissue and radiometric detection methods with ligands like [3H]nitrendipine helps in quantifying the binding affinity of compounds like lercanidipine to the Cav1.2 (L-type) calcium ion channel. eurofinsdiscovery.com The (S)-enantiomer, in particular, is recognized as a potent calcium channel blocker. medchemexpress.com

Table 1: Ligand Binding Assay Parameters for Lercanidipine

ParameterObservationImplication
Binding Site Dihydropyridine subunit of L-type calcium channelSpecificity of action
Interaction Type CompetitiveDirectly competes with endogenous and exogenous ligands
Effect on Kd Progressive increase with lercanidipine concentrationIndicates competitive binding affinity
Effect on Bmax No significant changeThe total number of receptors is not altered

Ion flux studies in isolated cells or membrane preparations provide functional evidence of calcium channel blockade. These studies measure the flow of calcium ions across the cell membrane and how it is affected by the compound. Lercanidipine inhibits the influx of extracellular calcium across the membranes of myocardial and vascular smooth muscle cells. drugbank.com This is believed to occur through several potential mechanisms, including deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum. drugbank.com

In patch-clamp studies on guinea-pig ventricular myocytes, lercanidipine has been shown to block both L-type and T-type calcium channels. nih.gov Notably, among the dihydropyridines tested, lercanidipine, including its (S)-enantiomer, demonstrated a significant selectivity for T-type calcium channels. nih.gov Homeostatic calcium ion fluxes are vital for cellular health, and their disruption can lead to cellular stress responses. biorxiv.org

The binding kinetics of a drug to its receptor, including the association (kon) and dissociation (koff) rates, are critical determinants of its pharmacological activity. nih.govgrafiati.com Lercanidipine is characterized by its high lipophilicity, which allows it to be stored within cell membranes. nih.gov This property contributes to a slow onset of action and a persistent effect on smooth muscle relaxation. nih.gov The long residence time of lercanidipine at the receptor level is a key factor in its sustained therapeutic action, allowing for once-daily administration. nih.gov

In vitro functional studies have demonstrated that lercanidipine has a slower onset and offset of its calcium antagonistic activity compared to other calcium antagonists like nitrendipine (B1678957) and amlodipine. nih.gov After the removal of lercanidipine from the bath, a decrease in the contractility of isolated preparations was observed to reach its maximum 1 to 3 hours later, highlighting its prolonged binding and effect. nih.gov

Preclinical Investigations of Cellular Responses

The molecular interactions of (S)-Lercanidipine translate into significant cellular responses, particularly in vascular smooth muscle cells, which are central to its therapeutic effects.

Lercanidipine induces relaxation of arterial smooth muscles, leading to peripheral and coronary vasodilation. nih.govmdpi.com This is a direct consequence of its ability to block L-type calcium channels, thereby reducing the influx of calcium that is necessary for muscle contraction. mdpi.com The high vascular selectivity of lercanidipine means that it preferentially acts on the smooth muscle of blood vessels over cardiac tissue. nih.govmdpi.com

The relaxation of vascular smooth muscle cells is also influenced by factors released from endothelial cells, such as nitric oxide and prostacyclin, which lead to an increase in cyclic GMP and cyclic AMP levels, respectively, ultimately causing relaxation. researchgate.net Lercanidipine's action is primarily focused on the direct inhibition of calcium influx in the smooth muscle cells themselves. nih.govmdpi.com Studies on isolated rat aorta, bladder, and colon have shown that lercanidipine is a potent relaxant of tonic contractions induced by high potassium concentrations. nih.gov

Beyond its vasodilatory effects, lercanidipine has demonstrated anti-atherosclerotic properties in preclinical animal models. In hypercholesterolemic rabbits, lercanidipine treatment significantly reduced the development of atherosclerotic lesions. mdpi.comnih.gov This effect was observed as a dose-dependent reduction in intimal hyperplasia and the area of fatty streaks in the aorta. nih.gov

The anti-atherosclerotic action of lercanidipine appears to be independent of its blood pressure-lowering effect, suggesting a direct impact on the processes of atherosclerosis. nih.gov Research has shown that lercanidipine inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the formation of atherosclerotic plaques. nih.govntnu.edu.tw This is achieved by inhibiting several signaling pathways, including the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and by reducing cellular reactive oxygen species (ROS). nih.govntnu.edu.tw Furthermore, lercanidipine can block the cell cycle progression from the G0/G1 to the S phase in VSMCs. nih.govntnu.edu.tw In a rat carotid artery balloon injury model, lercanidipine significantly inhibited neointima formation. nih.govntnu.edu.tw Lercanidipine has also been noted to have anti-inflammatory effects and can improve insulin (B600854) resistance in patients with essential hypertension. nih.gov

Table 2: Anti-Atherosclerotic Effects of Lercanidipine in Animal Models

FindingAnimal ModelKey Outcome
Reduction of Intimal Hyperplasia Hypercholesterolemic rabbitsDose-dependent decrease in intima/media ratio. nih.gov
Inhibition of Fatty Streaks Hypercholesterolemic rabbitsSignificant reduction in the area of fatty streaks in the aorta. nih.gov
Suppression of VSMC Proliferation Rat carotid artery balloon injury modelInhibition of neointima formation. nih.govntnu.edu.tw
Inhibition of VSMC Migration In vitro studiesDose-dependent inhibition of VSMC migration. nih.govntnu.edu.tw

Exploration of Antioxidant and Anti-Inflammatory Properties in Cellular Systems

Lercanidipine, the non-deuterated parent compound of (S)-Lercanidipine-d3 Hydrochloride, has demonstrated notable antioxidant and anti-inflammatory properties in various preclinical cellular models. These effects are considered independent of its primary calcium channel blocking activity and are attributed to its high lipophilicity and chemical structure, which allow it to accumulate within cell membranes and terminate free radical chain reactions. nih.govnih.govnih.gov

Research has shown that Lercanidipine can protect cells from oxidative stress. In a study using a hair cell-like line (OC-1), Lercanidipine was found to mitigate the cytotoxic effects of glucose oxidase (GO), an oxidative stress-inducing agent. nih.gov This protective effect was associated with the modulation of gene expression related to oxidative stress. Specifically, Lercanidipine treatment led to an increase in the mRNA expression of antioxidant enzyme genes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase 1 and 2 (SOD1/2), and thioredoxin reductase 1 (Txnrd1). nih.gov Concurrently, it decreased the expression of oxidase genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These findings suggest a direct antioxidative mechanism at the cellular level.

The anti-inflammatory effects of Lercanidipine have also been documented. Studies have shown its ability to reduce levels of key inflammatory markers. For instance, Lercanidipine treatment resulted in a decrease in Tumor Necrosis Factor-alpha (TNF-α) levels in stimulated macrophage-like cells (RAW264.7). researchgate.net In studies involving patients with essential hypertension, treatment with Lercanidipine led to a significant decrease in white blood cell (WBC) and polymorphonuclear leukocyte (PMNL) counts, as well as C-reactive protein (CRP) levels, all of which are markers of systemic inflammation. researchgate.netresearchgate.net Furthermore, Lercanidipine has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling and activate apoptotic caspases (caspase-3 and caspase-8), pathways that are intricately linked to inflammatory processes. researchgate.netnih.gov

Table 1: Summary of Lercanidipine's Antioxidant and Anti-inflammatory Effects in Cellular Systems

Effect Category Model/System Key Findings Citations
Antioxidant OC-1 Cell Line (in vitro) Protected cells from glucose oxidase (GO)-induced oxidative stress. nih.gov
Cochlear Explants (in vitro) Increased mRNA expression of antioxidant genes (HO-1, SOD1/2, Txnrd1). nih.gov
Cochlear Explants (in vitro) Decreased mRNA expression of oxidase genes (COX-2, iNOS). nih.gov
Anti-inflammatory RAW264.7 Cells (in vitro) Decreased TNF-α levels in LPS-stimulated cells. researchgate.net
Essential Hypertension Patients Reduced WBC, PMNL counts, and CRP levels. researchgate.netresearchgate.net
Cancer Cell Lines (in vitro) Inhibited MAPK signaling pathway. researchgate.netnih.gov

Advanced Approaches to Elucidate Specific Binding or Transport Mechanisms using Deuterated Analogs

The use of deuterated analogs, such as this compound, represents an advanced strategy in pharmaceutical research to investigate the specific binding, metabolism, and transport mechanisms of a drug. thalesnano.comsimsonpharma.com Deuterium (B1214612) labeling, the process of replacing hydrogen atoms with their stable, heavier isotope deuterium, is a powerful tool in pharmacokinetics. simsonpharma.comnih.gov

This compound is specifically utilized as an internal standard in highly sensitive analytical methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov In bioequivalence studies, which compare the pharmacokinetics of different formulations of a drug, a stable, isotopically labeled internal standard is crucial for accurate quantification. nih.gov Because this compound is chemically identical to the parent drug but has a different mass, it co-elutes and ionizes similarly during analysis, allowing it to correct for variations in sample preparation and instrument response. nih.gov This enables precise measurement of the parent drug's concentration in biological matrices like plasma over time, which is essential for determining its absorption, distribution, and elimination characteristics.

Beyond its role in metabolic studies, deuteration can subtly alter a molecule's physicochemical properties, which may influence its binding to plasma proteins and target receptors. nih.gov While deuteration is not expected to change the fundamental binding interactions of this compound, studying these slight modifications can provide deeper insights into the drug-receptor or drug-transporter interactions of the non-deuterated Lercanidipine. acs.org Therefore, the use of deuterated analogs like this compound is an indispensable tool for elucidating the complex interplay of metabolism, transport, and binding that defines a drug's in vivo behavior.

Applications As a Reference Standard in Pharmaceutical Research and Development

Development and Certification of (S)-Lercanidipine-d3 Hydrochloride as a Certified Reference Material

A Certified Reference Material (CRM) is the gold standard in analytical testing, representing the pinnacle of accuracy and traceability. gbjpl.com.au The development and certification of this compound as a CRM is a meticulous process governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. microbiologics.comlgcstandards.com

The production of this compound involves custom chemical synthesis to introduce three deuterium (B1214612) atoms (d3) onto the N-methyl group of the (S)-Lercanidipine molecule. lgcstandards.comsynzeal.com This isotopic labeling makes the molecule chemically almost identical to the unlabeled analyte but distinguishable by mass spectrometry, a key feature for its use as an internal standard.

Once synthesized, the material undergoes a comprehensive certification process. This involves:

Homogeneity Testing: Multiple units from a single batch are analyzed to ensure that the property of interest (e.g., purity) is uniform throughout the batch. This guarantees that any sample taken is representative of the whole. microbiologics.com

Stability Testing: The material is stored under various environmental conditions (e.g., temperature, humidity, light) over time to determine its shelf-life and ensure that its certified properties remain stable. microbiologics.com

Characterization and Value Assignment: A combination of advanced analytical techniques is used to determine the purity and assign a certified value. This often involves methods like quantitative NMR (qNMR), mass spectrometry, and chromatography.

The culmination of this process is the issuance of a Certificate of Analysis (CoA). This document provides users with all the necessary information about the CRM, including its certified property values, associated uncertainty, and a statement of metrological traceability. gbjpl.com.aumicrobiologics.com

Table 1: Key Information on a Typical Certificate of Analysis for this compound CRM

ParameterDescriptionImportance
Product Name This compoundUnambiguous identification of the material.
CAS Number 1217740-02-7A unique identifier for the chemical substance. lgcstandards.comsynzeal.com
Molecular Formula C36D3H38N3O6 · ClHDescribes the atomic composition, indicating the deuterium labeling. lgcstandards.com
Certified Purity e.g., 99.5% (with uncertainty)The assigned value for the purity of the substance, crucial for quantitative analysis.
Method of Certification e.g., Mass balance, qNMRDetails the analytical techniques used to establish the certified value.
Traceability Statement e.g., Traceable to SI unitsEstablishes the link to a recognized measurement system, ensuring comparability of results. quality-pathshala.com
Storage Conditions e.g., Store at 2-8°C, protect from lightInstructions for proper handling to maintain the integrity and stability of the CRM. microbiologics.com
Expiry Date The date until which the certified value is validEnsures the material is fit for its intended purpose. lgcstandards.com

Role in Analytical Method Validation for Unlabeled Lercanidipine (B1674757) and its Impurities

Analytical method validation is a formal process that proves an analytical method is suitable for its intended purpose. According to guidelines from the International Council for Harmonisation (ICH), parameters such as accuracy, precision, specificity, linearity, and robustness must be evaluated. jbclinpharm.orgnih.gov this compound plays an indispensable role in the validation of chromatographic methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to quantify unlabeled Lercanidipine. nih.govresearchgate.netresearchgate.net

As a stable isotope-labeled internal standard (SIL-IS), this compound is the ideal tool for this purpose. cphi-online.com It is added to samples at a known concentration at the beginning of the sample preparation process. Because it has nearly identical physicochemical properties to the unlabeled analyte (Lercanidipine), it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and chromatographic behavior. cerilliant.com However, it is easily differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer.

By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for variations that occur during sample preparation and analysis, leading to significantly more accurate and precise results. researchgate.netresearchgate.net

Table 2: Role of (S)-Lercanidipine-d3 HCl in Analytical Method Validation

Validation ParameterRole of this compound (as Internal Standard)Research Finding Reference
Accuracy Helps determine the closeness of test results to the true value by correcting for recovery losses during sample extraction.Recovery for Lercanidipine and its d3-IS was found to be >94%. nih.govresearchgate.net
Precision Improves method precision (repeatability and intermediate precision) by compensating for random variations in instrument response and sample volume.Inter-batch and intra-batch precision (% CV) was less than 5.8% when using the d3-IS. nih.govresearchgate.net
Linearity Ensures the ratio of the analyte/IS peak area is proportional to the analyte concentration over a specified range.Linear calibration curves were established over a range of 0.010–20.0 ng/mL. nih.govresearchgate.net
Specificity Confirms the method can unequivocally assess the analyte in the presence of other components, as the IS helps to reliably identify the analyte's retention time and mass.The use of a specific IS in LC-MS/MS provides high specificity. nih.gov
Limit of Quantification (LOQ) Helps establish the lowest concentration that can be reliably quantified with acceptable precision and accuracy.The LOQ for Lercanidipine was established at 0.010 ng/mL using the d3-IS. nih.govresearchgate.net

Quality Control (QC) Applications in Research-Grade Material Production

In the production of research-grade Lercanidipine, quality control is essential to ensure batch-to-batch consistency and confirm that the material meets predefined specifications. This compound is used as an internal standard in QC assays to provide accurate quantification of the active pharmaceutical ingredient (API) in the final product. synzeal.comsynzeal.com

During the manufacturing process, samples are taken at various stages and for final batch release. These samples are analyzed using a validated analytical method, where a precise amount of this compound CRM is added. The resulting data confirms the identity and quantifies the purity of the research-grade Lercanidipine, ensuring it is free from significant levels of contaminants and meets the required quality attributes before it is used in further research or preclinical studies. quality-pathshala.comsimsonpharma.com

Table 3: Example of a QC Test for Research-Grade Lercanidipine HCl

QC ParameterSpecificationTest MethodRole of (S)-Lercanidipine-d3 HCl
Identity Conforms to standardHPLC-UV, LC-MS/MSConfirms retention time and mass spectrum relative to the internal standard.
Assay (Purity) 98.0% - 102.0%LC-MS/MSEnables accurate quantification of Lercanidipine content by correcting for analytical variability.
Specific Impurities e.g., Impurity C < 0.15%LC-MS/MSServes as the primary reference for calculating the relative response factors of impurities for their quantification.
Total Impurities Not More Than 0.5%LC-MS/MSEnsures accurate quantification of the main peak, allowing for reliable calculation of total impurity levels.

Impurity Profiling and Identification in Research Samples

Impurities in a drug substance can arise from the manufacturing process, degradation, or storage. Identifying and controlling these impurities is a critical aspect of pharmaceutical development. This compound is a valuable tool in the impurity profiling of Lercanidipine research samples.

In chromatographic techniques like LC-MS/MS, the stable isotope-labeled standard serves as a reliable anchor point in the chromatogram. Its consistent retention time and response help in the relative retention time (RRT) mapping of known and unknown impurities. nih.gov When an unknown peak is detected, its retention time relative to the d3-standard can be used as an initial identifier.

Furthermore, during mass spectrometric analysis, the known fragmentation pattern of the labeled standard can aid in the structural elucidation of unknown impurities, especially if they are structurally related to the parent molecule. While the labeled standard is primarily used to quantify the parent drug, this quantification is essential for accurately calculating the levels of impurities based on their relative response factors. synzeal.com

Table 4: Known Process and Degradation Impurities of Lercanidipine

Impurity NameTypeOrigin
Lercanidipine Impurity BProcess ImpurityRelated to starting materials or intermediates. pharmaffiliates.com
Lercanidipine Impurity C (Aromatized Lercanidipine)Degradation/ProcessOxidation of the dihydropyridine (B1217469) ring. nih.govpharmaffiliates.com
Lercanidipine Impurity DDegradation/ProcessRelated to side-chain modifications. nih.govpharmaffiliates.com
Lercanidipine AcidProcess ImpurityHydrolysis of an ester group. synzeal.com

Ensuring Traceability and Regulatory Compliance in Research Laboratory Practices

In the highly regulated environment of pharmaceutical research, all analytical measurements must be traceable to a common reference. Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. microbiologics.comsimsonpharma.com

Using a Certified Reference Material like this compound from an accredited producer is the most direct way to achieve and demonstrate traceability. quality-pathshala.com The certificate accompanying the CRM provides documented proof of its traceability to national or international standards, such as those held by the National Institute of Standards and Technology (NIST) or equivalent bodies. microbiologics.com

This traceability is fundamental for regulatory compliance. When submitting data to regulatory agencies like the FDA or EMA in support of an Abbreviated New Drug Application (ANDA) or other filings, laboratories must provide evidence that their measurements are accurate and reliable. microbiologics.comsynzeal.com The use of CRMs like this compound provides this evidence, demonstrating that the laboratory's quality system is robust and its analytical data are scientifically valid and defensible. quality-pathshala.comsimsonpharma.com This practice is a cornerstone of Good Laboratory Practice (GLP) and is essential for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025. microbiologics.com

Q & A

Q. How can researchers validate the enantiomeric purity of (S)-Lercanidipine-d3 Hydrochloride in synthetic batches?

Methodological Answer: Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral stationary phase. Prepare a mobile phase of hexane:isopropanol (85:15 v/v) with 0.1% trifluoroacetic acid. Compare retention times against racemic standards and quantify using UV detection at 240 nm. Ensure baseline separation (resolution >2.0) to confirm enantiomeric purity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Optimize ionization parameters in positive electrospray mode (ESI+). Use a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient elution of 0.1% formic acid in acetonitrile/water. Validate accuracy (85–115%), precision (RSD <15%), and lower limit of quantification (LLOQ ≤1 ng/mL) per ICH guidelines .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Monitor degradation products via HPLC-UV at 0, 24, 48, and 72 hours. Store long-term samples at -80°C, -20°C, and 4°C, and analyze at 1, 3, 6, and 12 months. Use Arrhenius modeling to predict shelf-life .

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in airtight containers under inert gas (e.g., argon). For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels. Regularly monitor air quality for particulate matter using HEPA filters .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence metabolic pathway elucidation?

Methodological Answer: Perform in vitro hepatic microsomal assays with human CYP3A4/CYP2D6 isoforms. Compare metabolic profiles of deuterated vs. non-deuterated analogs using LC-HRMS. Calculate kinetic isotope effects (KIEs) via kₐᵥₑ/kₕ ratios for primary metabolites. Use stable isotope tracing to identify deuterium retention in Phase I/II metabolites .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer: Replicate studies using standardized protocols: (1) Cross-validate bioanalytical methods (e.g., LC-MS vs. ELISA), (2) Control for inter-species variability (e.g., rat vs. humanized models), (3) Use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption/distribution. Publish raw datasets for meta-analysis .

Q. How can researchers optimize the synthesis of this compound to minimize diastereomeric impurities?

Methodological Answer: Employ asymmetric catalysis with a chiral oxazaborolidine catalyst. Monitor reaction progress via in-situ FTIR to track carbonyl intermediates. Purify via recrystallization in ethanol:water (7:3) at -20°C. Characterize intermediates with ¹H/¹³C NMR and compare optical rotation ([α]ᴅ²⁵) to reference standards .

Q. What computational approaches predict the binding affinity of this compound to L-type calcium channels?

Methodological Answer: Perform molecular docking (AutoDock Vina) using cryo-EM structures of Cav1.2 (PDB: 6JPA). Apply molecular dynamics simulations (GROMACS) to assess ligand-channel interactions over 100 ns. Validate predictions with patch-clamp electrophysiology in HEK293 cells expressing Cav1.2 .

Q. How do researchers address batch-to-batch variability in deuterium labeling efficiency?

Methodological Answer: Implement QC/QA protocols: (1) Use ²H NMR to quantify deuterium incorporation at methyl positions, (2) Validate via isotope ratio mass spectrometry (IRMS), (3) Optimize reaction conditions (e.g., solvent deuteration, catalyst loading) using design of experiments (DoE) .

Q. What methodologies identify off-target effects of this compound in cardiovascular models?

Methodological Answer: Conduct RNA-seq on treated vs. untreated cardiomyocytes. Analyze differential gene expression (DESeq2) and validate with qPCR for pathways like oxidative stress (Nrf2) or hypertrophy (ANP/BNP). Use high-content screening (HCS) for calcium flux and mitochondrial membrane potential .

Methodological & Ethical Considerations

Q. How should researchers document experimental protocols for reproducibility?

Answer: Follow FAIR principles: Provide raw data (e.g., chromatograms, NMR spectra) in public repositories (Zenodo, Figshare). Detail equipment settings (e.g., HPLC gradient, MS fragmentation voltages) and statistical codes (R/Python scripts). Cite protocols from and .

Q. What ethical guidelines apply when publishing conflicting data on this compound?

Answer: Disclose all funding sources and potential conflicts of interest. Use COPE guidelines to address discrepancies: Publish errata for unintentional errors, and engage in post-publication peer review for unresolved disputes. Share negative results in repositories like BioRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.